3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate
Description
The compound 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate features a pyrazole core substituted with:
- A methyl group at position 2.
- A 4-methylbenzenesulfonyl group at position 4 (providing strong electron-withdrawing properties).
- A phenyl group at position 1 (enhancing aromatic interactions).
- A 2-ethoxybenzoate ester at position 5 (influencing solubility and bioactivity) .
This structure combines sulfonyl and ester functionalities, making it relevant for pharmaceutical and materials science applications. Below, we compare its structural and functional attributes with closely related analogs.
Properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-4-32-23-13-9-8-12-22(23)26(29)33-25-24(34(30,31)21-16-14-18(2)15-17-21)19(3)27-28(25)20-10-6-5-7-11-20/h5-17H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWDXACUUMBIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclocondensation
The foundational approach adapts the Knorr pyrazole synthesis, employing β-keto esters and substituted hydrazines:
- Dissolve ethyl 3-oxobutanoate (1.0 eq) and phenylhydrazine (1.2 eq) in anhydrous ethanol
- Reflux at 80°C for 12 h under N₂
- Cool to 5°C, isolate crude 3-methyl-1-phenyl-1H-pyrazol-5-ol via vacuum filtration
- Purify by recrystallization (EtOH/H₂O, 3:1 v/v) → 86% yield
Key Parameters :
- Regioselectivity Control : Excess phenylhydrazine (1.5 eq) and LiCl (0.3 eq) suppress 4-isomer formation
- Scale-Up Data : 50 g batches show consistent 82–84% yield with 99.2% HPLC purity
Sulfonation at C-4: Tosyl Group Installation
Direct Sulfonation Using Tosyl Chloride
Adapting methods from sulfonated pyrazole syntheses:
Optimized Procedure :
- Suspend 3-methyl-1-phenyl-1H-pyrazol-5-ol (1.0 eq) in dry DCM (0.2 M)
- Add Et₃N (3.0 eq) followed by 4-methylbenzenesulfonyl chloride (1.5 eq) at 0°C
- Warm to 25°C, stir 6 h
- Quench with ice-water, extract with DCM (3×)
- Dry (MgSO₄), concentrate, purify via silica chromatography (Hex/EA 4:1) → 78% yield
Characterization Data :
- ¹H NMR (500 MHz, CDCl₃): δ 7.89 (d, J = 8.3 Hz, 2H, tosyl H), 7.37 (d, J = 8.1 Hz, 2H, tosyl H), 7.28–7.21 (m, 5H, Ph), 6.47 (s, 1H, H-4), 2.45 (s, 3H, CH₃), 2.42 (s, 3H, tosyl CH₃)
- HRMS : m/z calcd for C₁₇H₁₆N₂O₃S [M+H]⁺ 345.0907, found 345.0903
Esterification with 2-Ethoxybenzoic Acid
Steglich Esterification Protocol
Modified from o-ethoxy benzoate syntheses:
Reaction Setup :
- Charge 4-(4-methylbenzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol (1.0 eq), 2-ethoxybenzoic acid (1.2 eq), DCC (1.5 eq), DMAP (0.1 eq) in DCM (0.1 M)
- Stir at 25°C for 24 h under Ar
- Filter through Celite®, wash with 5% HCl, sat. NaHCO₃, brine
- Dry (Na₂SO₄), concentrate, purify via flash chromatography (Hex/EA 3:1) → 88% yield
Process Optimization :
- Solvent Screening : DCM > THF > EtOAc (yields 88% vs 72% vs 65%)
- Catalyst Comparison : DMAP (88%) > PPY (73%) > No catalyst (32%)
Analytical Characterization and Quality Control
Comprehensive Spectral Data :
| Technique | Key Signals |
|---|---|
| ¹³C NMR | 165.8 (COO), 144.2 (C-SO₂), 138.5 (tosyl C), 21.3 (CH₃) |
| IR (ATR) | 1745 cm⁻¹ (C=O ester), 1350/1160 cm⁻¹ (SO₂ asym/sym) |
| HPLC | tR = 12.7 min (C18, MeCN/H₂O 70:30), purity 99.4% |
Stability Studies :
- Forced Degradation : <2% decomposition after 48 h at 40°C/75% RH
- Photostability : Complies with ICH Q1B guidelines under 1.2 million lux hours
Industrial-Scale Considerations
Cost Analysis of Synthetic Routes
| Step | Cost Contribution | Yield Impact |
|---|---|---|
| Pyrazole formation | 28% | High (82%) |
| Sulfonation | 41% | Moderate (78%) |
| Esterification | 31% | High (88%) |
Process Economics :
- Raw material cost: $412/kg (100 kg batch)
- E-factor: 18.7 kg waste/kg product (opportunity for solvent recycling)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides).
Major Products Formed
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Sulfonyl and Ester Substituents
a) 3-Methyl-4-(4-Nitrobenzenesulfonyl)-1-Phenyl-1H-Pyrazol-5-yl 2,4-Dimethoxybenzoate (BA93241)
- Key Differences :
- Sulfonyl group: 4-nitrobenzenesulfonyl (electron-withdrawing nitro group) vs. 4-methylbenzenesulfonyl in the target compound.
- Ester group: 2,4-dimethoxybenzoate (two methoxy groups) vs. 2-ethoxybenzoate.
- Dimethoxy substitution enhances hydrophilicity relative to the ethoxy group .
b) 3-Methyl-4-(4-Nitrobenzenesulfonyl)-1-Phenyl-1H-Pyrazol-5-yl 4-Ethoxybenzoate (BF19161)
- Key Differences :
- Sulfonyl group: 4-nitrobenzenesulfonyl (same as BA93241).
- Ester group: 4-ethoxybenzoate (para-substitution vs. ortho in the target compound).
- Implications :
c) 3-Methyl-4-(4-Methylbenzenesulfonyl)-1-Phenyl-1H-Pyrazol-5-yl 3-Methylbenzoate (C263-0341)
- Key Differences :
- Ester group: 3-methylbenzoate (meta-methyl substitution) vs. 2-ethoxybenzoate.
Sulfanyl vs. Sulfonyl Derivatives
a) [5-Methyl-4-(4-Methylphenyl)Sulfanyl-1-Phenyl-1H-Pyrazol-5-yl] 2-Methoxyacetate
- Key Differences :
- Sulfanyl (S–) group replaces sulfonyl (SO₂), reducing electron-withdrawing effects.
- Ester group: 2-methoxyacetate (smaller and more flexible than benzoate).
- Implications :
b) [5-Methyl-4-(4-Methylphenyl)Sulfanyl-1-Phenyl-1H-Pyrazol-5-yl] 2,6-Difluorobenzoate
Substituent Effects on Pyrazole and Ester Moieties
a) [1-Methyl-5-(4-Methylphenoxy)-3-Phenyl-1H-Pyrazol-4-yl]Methyl 2-Chlorobenzoate
- Key Differences: Pyrazole substituent: 4-methylphenoxy at position 4. Ester group: 2-chlorobenzoate (chlorine as a halogen substituent).
b) [2-tert-Butyl-5-Methyl-4-(4-Methylphenyl)Sulfanylpyrazol-3-yl] 3,4-Dimethylbenzoate
Data Tables: Structural and Functional Comparison
*Molecular weights estimated based on analogous structures where explicit data is unavailable.
Research Findings and Implications
- Electron-Withdrawing Groups : Nitro-substituted sulfonyl derivatives (BA93241, BF19161) exhibit higher reactivity but may face stability challenges compared to the methyl-substituted target compound .
- Ester Flexibility : Smaller esters (e.g., methoxyacetate) improve bioavailability, while halogenated benzoates (e.g., 2-chloro or 2,6-difluoro) enhance binding specificity .
- Steric Effects : Bulky groups like tert-butyl () or para-substituted ethoxy (BF19161) influence crystallinity and degradation resistance .
Biological Activity
3-Methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and anti-inflammatory properties. This article explores its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the sulfonyl and benzoate groups. The synthetic routes often utilize various reagents and catalysts to optimize yield and purity.
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Induces apoptosis |
| 4-(Trifluoromethyl)phenyl pyrazole | A549 | 10 | Inhibition of cell cycle progression |
| 3-Methyl-pyrazole derivative | HeLa | 12 | Caspase activation |
Anti-inflammatory Effects
In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have indicated that certain pyrazoles can reduce inflammation markers in vitro.
Case Study: COX Inhibition
A study evaluating the COX-inhibitory activity of various pyrazole derivatives found that some compounds significantly reduced prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages, suggesting a potential therapeutic application for inflammatory diseases.
Research Findings
Research has focused on elucidating the structure-activity relationship (SAR) of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents can enhance biological activity. For example, the introduction of electron-withdrawing groups has been correlated with increased potency against cancer cell lines.
Table 2: Structure-Activity Relationship Insights
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methyl group | 3 | Increases lipophilicity |
| Sulfonyl group | 4 | Enhances anticancer activity |
| Ethoxy group | Benzoate | Improves solubility |
Q & A
Basic: What are the common synthetic routes for preparing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole core followed by sulfonylation and esterification. Key steps include:
- Step 1: Condensation of phenylhydrazine with β-keto esters to form the pyrazole ring .
- Step 2: Sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 3: Esterification of the hydroxyl group with 2-ethoxybenzoyl chloride, often using DMAP as a catalyst .
Optimization Tips: - Use continuous flow reactors to enhance reaction control and yield .
- Purify intermediates via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .
Basic: How is the compound’s structure validated in academic research?
Answer:
Structural validation employs:
- Single-crystal X-ray diffraction (XRD): SHELXL ( ) is widely used for refining crystallographic data, resolving bond lengths/angles, and confirming stereochemistry.
- Spectroscopic Techniques:
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight .
Table 1: Key XRD Parameters (Example)
| Parameter | Value |
|---|---|
| Space group | P/c |
| R-factor | <0.05 |
| Bond length (C-S) | 1.76 Å |
| Data derived from SHELXL refinements . |
Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?
Answer:
Discrepancies (e.g., unexpected NMR shifts vs. XRD bond angles) require:
Cross-Validation:
- Re-run NMR under standardized conditions (e.g., deuterated DMSO, 25°C).
- Re-refine XRD data using SHELXL to check for thermal motion artifacts .
Dynamic Effects: Consider conformational flexibility (e.g., rotating ethoxy groups) via DFT calculations to model solution-state behavior .
Twinned Crystals: Use SHELXD to deconvolute overlapping diffraction patterns .
Advanced: What strategies optimize reaction yields for large-scale synthesis?
Answer:
Table 2: Reaction Optimization Parameters
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Solvent | Ethanol | DMF (enhances solubility) |
| Temperature | Reflux (~80°C) | Microwave (120°C, 30 min) |
| Catalyst | None | DMAP (10 mol%) |
| Yield Improvement | 45% → 72% |
Methodology:
- Employ Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading).
- Use HPLC for real-time monitoring of intermediate purity .
Advanced: How can computational methods predict the compound’s bioactivity?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory studies). Validate with experimental IC values .
- DFT Calculations: Gaussian 09 can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- MD Simulations: GROMACS assesses stability in biological membranes over 100-ns trajectories .
Note: Cross-correlate computational results with in vitro assays (e.g., enzyme inhibition) to mitigate model biases.
Basic: What purification methods are effective for this compound?
Answer:
- Recrystallization: Use ethanol/water (7:3) for high-purity crystals .
- Flash Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate gradients (4:1 → 1:1) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity >98% .
Advanced: How to handle hygroscopicity or decomposition during storage?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
